molecular formula C17H25BClNO2 B2978693 4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester CAS No. 2096341-79-4

4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2978693
CAS No.: 2096341-79-4
M. Wt: 321.65
InChI Key: NPQAISVFOGPJDE-UHFFFAOYSA-N
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Description

4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is a boronic ester compound with the molecular formula C17H25BClNO2 and a molecular weight of 321.7 g/mol . This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of 4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-chloro-2-(pyrrolidinomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted aromatic compounds.

Scientific Research Applications

4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar compounds to 4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester include other boronic esters such as:

Compared to these compounds, this compound offers unique reactivity due to the presence of the chloro and pyrrolidinomethyl substituents, which can influence its chemical behavior and applications.

Properties

IUPAC Name

1-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)15-8-7-14(19)11-13(15)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQAISVFOGPJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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